2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
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Description
The compound “2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C17H14N4O3 . It has a molecular weight of 322.32 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H14N4O3 . It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a 4-methoxyphenyl group, a 2-cyanoethyl group, and a 2-cyanoacrylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 322.32 and a molecular formula of C17H14N4O3 . Other specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Analysis : Compounds structurally related to 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid have been synthesized and studied for their structural properties. For instance, the study of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, involved characterizing its crystal structure and analyzing intermolecular interactions and stabilizing forces within the molecule (Venkatesan et al., 2016).
Chemical Reactions and Properties : The compound and its analogs are used in various chemical reactions. For example, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye, which shares a similar structural motif, involves condensation reactions and has been analyzed for its electronic properties and thermal behavior (Kotteswaran et al., 2016).
Material Science Applications : These compounds have potential applications in material science. For instance, the study of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a structurally similar compound, explores its reactivity and possible formation of novel compounds through different reactions (Pimenova et al., 2003).
Molecular Interactions and Complexes : The study of molecular interactions, such as hydrogen bonding and non-covalent interactions, is crucial in understanding the properties of these compounds. For example, the analysis of (E)-4-methoxycinnamic acid, which is structurally related, provided insights into its hydrogen-bonded chain structures and three-dimensional network formation (Yang et al., 2006).
Catalysis and Green Chemistry : Some of these compounds are used as catalysts in green chemistry applications. A study on the synthesis of pyranopyrazoles using a related compound as a catalyst highlights an efficient and environmentally friendly method for producing these chemicals (Zolfigol et al., 2013).
properties
IUPAC Name |
(E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-15-5-3-12(4-6-15)16-14(9-13(10-19)17(22)23)11-21(20-16)8-2-7-18/h3-6,9,11H,2,8H2,1H3,(H,22,23)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODANNFBJNWJEGE-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid |
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